N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclopentanecarboxamide
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Overview
Description
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclopentanecarboxamide is a synthetic compound that belongs to the class of amides It features a cyclopentanecarboxamide backbone with a butyl group and a 4,5-dimethyloxazol-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with N-butylamine and 4,5-dimethyloxazole. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclopentanecarboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The butyl group and cyclopentanecarboxamide moiety contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N-(4,5-dimethyloxazol-2-yl)butyramide: Similar structure but with a butyramide backbone instead of cyclopentanecarboxamide.
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexanecarboxamide backbone.
Uniqueness
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopentanecarboxamide backbone provides rigidity to the molecule, while the oxazole ring and butyl group enhance its reactivity and potential for biological interactions.
Properties
CAS No. |
57068-48-1 |
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Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C15H24N2O2/c1-4-5-10-17(14(18)13-8-6-7-9-13)15-16-11(2)12(3)19-15/h13H,4-10H2,1-3H3 |
InChI Key |
NQUSAQJKSNTKED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=C(O1)C)C)C(=O)C2CCCC2 |
Origin of Product |
United States |
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